

# physical and chemical properties of N-Methylhydroxylamine hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Methylhydroxylamine hydrochloride**

Cat. No.: **B140675**

[Get Quote](#)

## N-Methylhydroxylamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Methylhydroxylamine hydrochloride** (CAS No: 4229-44-1) is a versatile and reactive chemical compound with significant applications in organic synthesis and drug development.<sup>[1]</sup> As a hydroxylamine derivative, it serves as a valuable building block for the synthesis of various heterocyclic compounds and as a catalyst in specific organic transformations. Notably, it has garnered attention in the pharmaceutical industry for its role as a ribonucleotide reductase (RNR) inhibitor, a critical enzyme in DNA synthesis and repair.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the physical and chemical properties of **N-Methylhydroxylamine hydrochloride**, detailed experimental protocols for its synthesis and key reactions, and a mechanistic insight into its biological activity.

## Physical and Chemical Properties

**N-Methylhydroxylamine hydrochloride** is a white to off-white, hygroscopic crystalline solid.<sup>[3]</sup> <sup>[4]</sup> It is soluble in water.<sup>[1][5]</sup> Due to its hygroscopic nature, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.<sup>[6][7]</sup>

## Quantitative Physical and Chemical Data

| Property                                 | Value                                | Source(s)                               |
|------------------------------------------|--------------------------------------|-----------------------------------------|
| Molecular Formula                        | CH <sub>5</sub> NO · HCl             | <a href="#">[1]</a>                     |
| Molecular Weight                         | 83.52 g/mol                          | <a href="#">[1]</a>                     |
| Melting Point                            | 86-88 °C                             |                                         |
| Appearance                               | White to off-white crystalline solid | <a href="#">[3]</a> <a href="#">[4]</a> |
| Solubility                               | Soluble in water                     | <a href="#">[1]</a> <a href="#">[5]</a> |
| pK <sub>b</sub> of N-Methylhydroxylamine | 8.04                                 | <a href="#">[8]</a>                     |
| Hygroscopicity                           | Hygroscopic                          | <a href="#">[5]</a> <a href="#">[6]</a> |

## Spectral Data

### <sup>1</sup>H NMR Spectroscopy

| Solvent          | Chemical Shift (ppm) | Multiplicity | Assignment      |
|------------------|----------------------|--------------|-----------------|
| D <sub>2</sub> O | 2.8 (approx.)        | s            | CH <sub>3</sub> |

(Note: The exact chemical shift can vary depending on the solvent and concentration. Spectra available for reference.[\[1\]](#)[\[6\]](#)[\[7\]](#))

### <sup>13</sup>C NMR Spectroscopy

| Solvent          | Chemical Shift (ppm) |
|------------------|----------------------|
| D <sub>2</sub> O | 45.0 (approx.)       |

(Note: The exact chemical shift can vary depending on the solvent and concentration. Spectra available for reference.[\[1\]](#)[\[2\]](#)[\[6\]](#))

## Infrared (IR) Spectroscopy

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                             |
|--------------------------------|---------------|----------------------------------------|
| 3200-2800                      | Strong, Broad | O-H and N-H stretch                    |
| 2800-2400                      | Strong, Broad | N <sup>+</sup> -H stretch (amine salt) |
| 1580-1500                      | Medium        | N-H bend                               |
| 1470-1420                      | Medium        | C-H bend (CH <sub>3</sub> )            |
| 1200-1000                      | Strong        | C-N stretch                            |

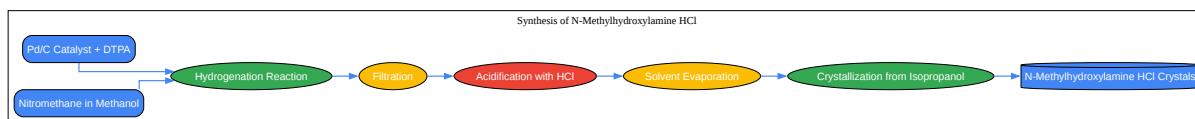
(Note: Peak positions and intensities are approximate. Spectra available for reference.[1][6][9])

## Experimental Protocols

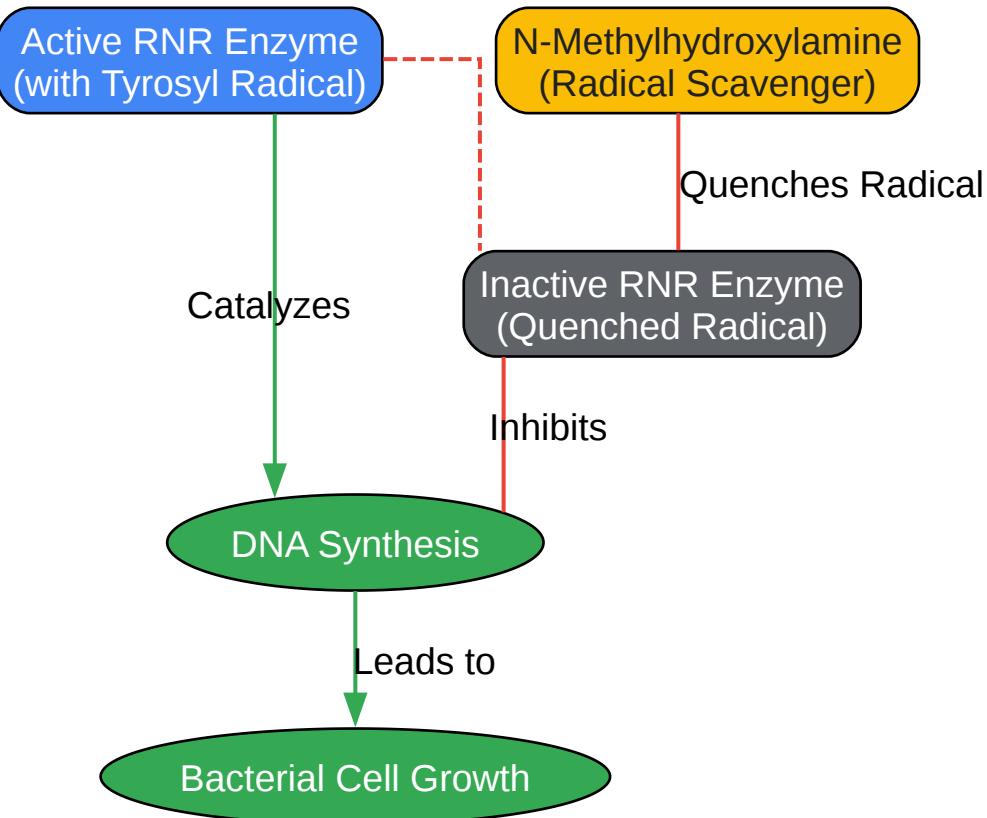
### Synthesis of N-Methylhydroxylamine Hydrochloride via Catalytic Hydrogenation of Nitromethane

This protocol is based on the general principle of reducing nitromethane in the presence of a catalyst.[10]

#### Materials:


- Nitromethane
- Methanol
- Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
- Diethylenetriaminepentaacetic acid (DTPA) or a salt thereof
- Hydrogen gas
- Aqueous hydrochloric acid (HCl)
- Isopropanol (for crystallization)

- Hydrogenation reactor
- Filtration apparatus
- Rotary evaporator


**Procedure:**

- In a suitable hydrogenation reactor, prepare a solution of nitromethane in methanol.
- Add a catalytic amount of the palladium on carbon catalyst and a chelating agent such as diethylenetriaminepentaacetic acid or its salt.
- Seal the reactor and purge with hydrogen gas.
- Pressurize the reactor with hydrogen to the desired pressure and maintain a constant temperature (e.g., 25-50 °C).
- Stir the reaction mixture vigorously to ensure good contact between the reactants and the catalyst.
- Monitor the reaction progress by hydrogen uptake.
- Once the reaction is complete, carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture to remove the catalyst.
- To the filtrate containing N-methylhydroxylamine, slowly add aqueous hydrochloric acid at a controlled temperature (e.g., 0-25 °C) to form the hydrochloride salt.
- Remove the methanol and water from the resulting solution using a rotary evaporator to obtain the crude **N-methylhydroxylamine hydrochloride**.
- For purification, dissolve the crude product in a minimal amount of a suitable solvent like isopropanol and induce crystallization by cooling.
- Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum.

## Experimental Workflow for Synthesis



## Ribonucleotide Reductase (RNR) Inhibition by N-Methylhydroxylamine

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. file.leyan.com [file.leyan.com]
- 5. academicjournals.org [academicjournals.org]
- 6. N-methylhydroxylamine hydrochloride | CH<sub>5</sub>NO.CIH | CID 77906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methylhydroxylamine hydrochloride(4229-44-1) 1H NMR spectrum [chemicalbook.com]
- 8. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 9. spectrabase.com [spectrabase.com]
- 10. WO2015080936A1 - Process to produce n-methylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of N-Methylhydroxylamine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140675#physical-and-chemical-properties-of-n-methylhydroxylamine-hydrochloride>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)